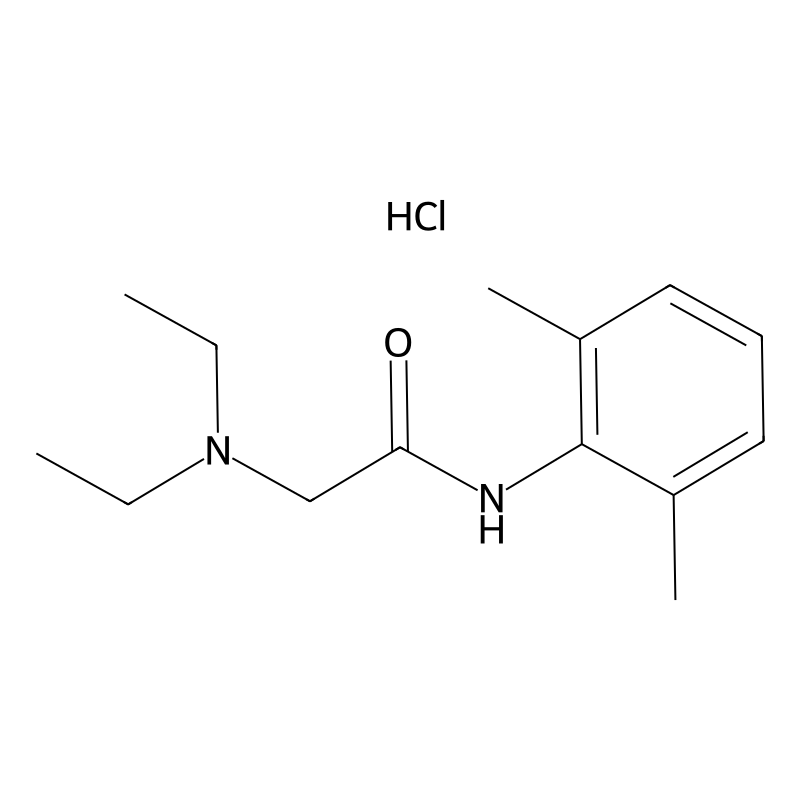

Lidocaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

lidocaine hydrochloride mechanism of action sodium channels

Molecular Mechanism of Action

Lidocaine inhibits the flow of sodium ions through Naᵥ channels by binding to a specific site within the channel's inner pore [1] [2] [3]. This binding stabilizes the neuronal membrane by suppressing the ionic fluxes needed for initiating and conducting electrical impulses, leading to local anesthesia and antiarrhythmic effects [2] [3].

- State-Dependent Binding: Lidocaine exhibits higher affinity for Naᵥ channels in their open or inactivated states (populated during depolarization) compared to resting states (at hyperpolarized potentials) [4] [5]. This is the core of the Modulated Receptor Hypothesis [1] [6] [7].

- Use-Dependence (Frequency-Dependence): During rapid or repeated depolarizations (e.g., high-frequency pain signals or cardiac arrhythmias), more channels cycle into the high-affinity open/inactivated states, allowing lidocaine binding to accumulate. This results in greater channel block with increased electrical activity [1] [4].

- Molecular Interactions: The binding site involves amino acid residues in the S6 segments of domains III and IV of the Naᵥ channel α-subunit [1] [6]. Binding allosterically stabilizes the voltage sensors (S4 segments) of domains III and IV in an outward/depolarized configuration, making it harder for the channel to return to a restable state [1] [6].

Quantitative Biophysical Properties

The table below summarizes key biophysical and pharmacological parameters of lidocaine's interaction with its primary targets.

| Property | Target: Naᵥ Channels (Neuronal/Cardiac) | Target: HCN Channels (e.g., HCN1) |

|---|---|---|

| Primary Effect | Use-dependent block of sodium current (Iₙₐ) [4] [8] | Inhibition of hyperpolarization-activated cation current (Iₕ) [9] [10] |

| Inhibition EC₅₀/IC₅₀ | Varies with channel state and protocol [8] | ~30-70 µM for current amplitude (HCN1, HCN2) [9] |

| State Dependence | High affinity for inactivated and open states [4] [5] | Greater inhibition at less negative voltages [10] |

| Effect on Gating | Slows recovery from inactivation; reduces gating charge movement [4] [6] | Slows activation kinetics; hyperpolarizing shift in V₁/₂ for HCN1 [9] |

Experimental Protocols for Mechanism Elucidation

Protocol 1: Investigating Use-Dependence and Recovery from Inactivation

This protocol assesses how lidocaine modifies the recovery of Naᵥ channels from inactivation [4].

- Cell Preparation: Use a recombinant cell line (e.g., HEK 293) stably expressing the Naᵥ channel of interest (e.g., rNaᵥ1.4) [4].

- Electrophysiology: Employ whole-cell voltage-clamp recording. The intracellular (pipette) solution contains CsF to block potassium currents. The extracellular solution is standard for sodium currents [4].

- Voltage Protocol:

- A conditioning prepulse to -20 mV from a holding potential of -140 mV is applied to inactivate channels.

- The membrane potential is returned to -140 mV for a variable recovery interval (Δt).

- A test pulse to -20 mV is applied to open the channels that have recovered.

- The inward currents from the test pulse are normalized to the maximum current and plotted against Δt [4].

- Drug Application: Apply lidocaine and compare the time course of recovery from inactivation before and after application. Lidocaine-bound channels typically show a slower recovery, interpreted as slow drug dissociation or stabilization of the inactivated state [4].

Protocol 2: Automated High-Throughput Kinetic Profiling

This comprehensive protocol characterizes multiple biophysical properties of inhibition simultaneously using automated patch-clamp systems [8].

- Platform: Use an automated patch-clamp instrument (e.g., IonFlux Mercury) with ensemble plates [8].

- Complex Voltage Protocol: A 17-pulse protocol is run:

- State-Dependent Onset (SDO): Applies depolarizing pulses of increasing duration to assess block development.

- Recovery from Inactivation (RFI): Applies hyperpolarizing pulses of increasing duration to assess recovery kinetics.

- Steady-State Inactivation (SSI): Measures the voltage-dependence of inactivation [8].

- Data Analysis: The protocol yields compound-specific, concentration-independent properties like binding kinetics and state preferences, which can be used for predictive kinetic modeling of drug action [8].

Mechanism Workflow and Signaling Pathways

The following diagram summarizes the key steps in lidocaine's mechanism and the experimental workflow to study it.

Summary of lidocaine's primary and secondary mechanisms of action.

Beyond Sodium Channels: Additional Molecular Targets

While Naᵥ channels are the primary target, lidocaine also inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels [9] [10].

- Mechanism: Lidocaine directly inhibits HCN channels, reducing the amplitude of the pacemaker current (Iₕ or I𝒻), slowing its activation kinetics, and, for some isoforms, shifting the voltage-dependence of activation [9] [10].

- Physiological Impact: Blocking neuronal HCN channels may contribute to central analgesia and sedation, while blocking cardiac HCN channels (particularly in pacemaker cells) may contribute to its antiarrhythmic effects or cardiovascular toxicity [9].

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 4. Mechanism of Modification, by Lidocaine, of Fast and Slow ... [sciencedirect.com]

- 5. A Molecular Basis for the Different Local Anesthetic ... [sciencedirect.com]

- 6. Molecular Action of Lidocaine on the Voltage Sensors ... [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic effects of quaternary lidocaine block of cardiac ... [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Compound-Specific, Concentration ... [frontiersin.org]

- 9. Local Anesthetic Inhibits Hyperpolarization-Activated Cationic ... [pmc.ncbi.nlm.nih.gov]

- 10. Cation and voltage dependence of lidocaine inhibition of ... [nature.com]

pharmacokinetics metabolism lidocaine hydrochloride CYP3A4

Enzymatic Pathways and Metabolites of Lidocaine

The primary metabolic pathways of lidocaine in humans are N-deethylation and 3-hydroxylation. The table below details the key metabolites and the enzymes responsible [1] [2].

| Metabolite | Metabolic Pathway | Catalyzing CYP Enzymes | Significance |

|---|---|---|---|

| Monoethylglycinexylidide (MEGX) | N-deethylation | CYP3A4, CYP1A2 | Primary, pharmacologically active metabolite [2]. |

| 3-OH-lidocaine | 3-hydroxylation | CYP1A2 (major) | A minor metabolite [1]. |

| Glycinexylidide (GX) | Further N-deethylation of MEGX | CYP3A4 | An inactive metabolite [2]. |

The following diagram illustrates the relationship between the involved enzymes and the metabolites they produce.

Lidocaine Metabolic Pathways

Enzyme Kinetics and Relative Contributions

The relative contribution of CYP3A4 and CYP1A2 to lidocaine metabolism is concentration-dependent. The kinetic parameters for the formation of the primary metabolite, MEGX, are summarized below [1].

| Enzyme | Role in MEGX Formation (at low [Lidocaine]) | Apparent Km (Mean ± SD) | Apparent Vmax (Mean ± SD) |

|---|---|---|---|

| CYP1A2 | Major role | 0.46 ± 0.11 mM | 2.70 ± 0.40 nmol/min/mg |

| CYP3A4 | Minor role | 4.70 ± 1.60 mM | 6.50 ± 1.70 nmol/min/mg |

- Key Observations: The biphasic nature of Eadie-Hofstee plots indicates that at least two distinct enzymes are involved in MEGX formation [1].

- Concentration-Dependent Kinetics: At therapeutic (low) concentrations, CYP1A2 plays the major role due to its higher affinity (lower Km). At high lidocaine concentrations, the contribution of CYP3A4 becomes equally important due to its higher capacity (higher Vmax) [1].

Impact of CYP3A4 Genetic Polymorphisms

Genetic variations in the CYP3A4 gene can lead to significant inter-individual differences in lidocaine metabolism. The table below summarizes the functional assessment of various CYP3A4 alleles on lidocaine metabolism in vitro [3].

| Functional Classification | CYP3A4 Allelic Variants | Impact on Lidocaine Metabolism |

|---|---|---|

| No Activity | *17, *30 |

No detectable enzyme activity. |

| Decreased Activity | *2, *5, *9, *16, *24 |

Significantly reduced intrinsic clearance values. |

| Normal Activity | *1 (wild-type) |

Baseline metabolic activity. |

- Clinical Relevance: These findings suggest that patients carrying certain loss-of-function variants (like

*17or*30) or slow-metabolizer variants may be at an increased risk of lidocaine accumulation and potential toxicity, highlighting the potential for personalized dosing strategies [3].

Experimental Protocols for In Vitro Metabolism Studies

The key methodologies for studying lidocaine metabolism using human liver microsomes and recombinant enzyme systems are detailed below.

Enzyme Kinetics Using Human Liver Microsomes

- System Used: Human liver microsomes from different donors [1].

- Incubation Conditions: Lidocaine concentration range of 0–10 mM; reaction started by adding NADPH (1 mM final concentration) [1].

- Metabolite Analysis: Formation curves for MEGX and 3-OH-lidocaine were characterized using 15-point measurements. Enzyme kinetics (Km and Vmax) were determined by fitting the data to appropriate models, with Eadie-Hofstee plots used to identify biphasic kinetics [1].

- Chemical Inhibition: Selective chemical inhibitors were used to confirm the role of specific CYPs:

- Furafylline (25 µM): A mechanism-based inhibitor of CYP1A2.

- Troleandomycin (50 µM): A mechanism-based inhibitor of CYP3A4 [1].

Functional Assessment of CYP3A4 Variants

- Expression System: Wild-type and 22 variant CYP3A4 alleles were expressed in Spodoptera frugiperda (Sf21) insect cells using the Bac-to-Bac system [3].

- Microsome Preparation: Insect cell microsomes containing expressed CYP3A4 variants and cytochrome b5 were prepared via ultracentrifugation [3].

- Activity Assay: Incubations contained 5 pmol of CYP3A4 variant, 5 pmol cytochrome b5, and lidocaine (50–3,000 µM) in potassium phosphate buffer. Reactions were initiated with NADPH and conducted at 37°C for 60 minutes [3].

- Analytical Method: Lidocaine and MEGX were quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Enzyme activity was expressed as the intrinsic clearance (Vmax/Km) [3].

References

lidocaine hydrochloride physicochemical profile log P

Physicochemical Profile of Lidocaine Hydrochloride

The table below summarizes the key physicochemical properties of Lidocaine (base) and its hydrochloride salt (LDH), which are critical for pre-formulation studies.

| Property | Lidocaine (Base) | This compound (LDH) | Significance in Drug Development |

|---|---|---|---|

| Chemical Formula | C₁₄H₂₂N₂O [1] | C₁₄H₂₃ClN₂O (Anhyd.) / C₁₄H₂₅ClN₂O₂ (Monohydrate) [2] [3] | Determines molecular weight and structural identity. |

| Molecular Weight | 234.34 g/mol [4] [1] | 270.80 g/mol (Anhyd.) / 288.81 g/mol (Monohydrate) [2] [3] | Essential for dosage calculation and analytical method development. |

| Log P (Partition Coefficient) | 2.26 [4], 2.1 [1], 1.81-2.84 (Predicted) [2] [1] | -0.90 (cited for HCl salt) [5] | Lidocaine (base) is lipophilic, favoring membrane permeability. The salt form (LDH) is hydrophilic, enhancing aqueous solubility for injection and topical solutions [6]. |

| pKa (Strongest Basic) | 7.75 [2] [1] | Information not available in search results | Indicates the drug is predominantly ionized at physiological pH (7.4), influencing its partitioning behavior and anesthetic action [6]. |

| Water Solubility | 0.59 g/L [1] | "Easily soluble" / "Soluble in cold water" [3] | The hydrochloride salt formation significantly improves aqueous solubility over the parent base, a key consideration for formulating injectable and liquid dosage forms. |

| Melting Point | 68.5 °C [1] | 74°C (Monohydrate, cited as 68.5°C in another source) [3] | An indicator of purity and crystal form. |

Analytical Methodologies for Quantification

Robust analytical methods are vital for quality control. Here are detailed protocols for two key techniques used to quantify LDH, often in combination with other drugs like Diltiazem HCl.

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method for the simultaneous quantification of LDH and Diltiazem HCl in a combined gel formulation is detailed below [7].

- Stationary Phase: Pre-coated silica gel G60 F254 aluminum plates (10 × 10 cm, 0.2 mm thickness).

- Mobile Phase: Toluene : Methanol : Ethyl Acetate in a ratio of 7:2:1 (v/v/v), with two drops of ammonia.

- Sample Preparation: Standards and gel formulation are dissolved in acetonitrile to prepare stock solutions of 1000 µg/mL, which are then diluted to a working concentration of 100 µg/mL.

- Application: 4-12 µL of the working solution (400-1200 ng/band) is applied to the HPTLC plate.

- Development & Detection: The chromatogram is developed up to 85 mm, and densitometric scanning is performed at 220 nm, an iso-absorptive point for both drugs.

- Retention Factors (Rf): Lidocaine HCl: ~0.59; Diltiazem HCl: ~0.48.

- Validation: The method was validated for linearity (r² > 0.998), precision (%RSD < 2), and accuracy (recovery of 98-102%), per ICH guidelines [7].

HPLC Analysis

While a specific method for the combination was not detailed in the results, Lidocaine is frequently analyzed using HPLC [4] [6].

- Common Column: A Phenomenex Luna C18 column (150 x 4.6 mm) is typical for LDH analysis [4].

- Detection: UV detection, often at 220 nm, is standard.

- Mobile Phase: Methods often use a mixture of acetonitrile and a buffer (e.g., phosphate or acetate) [6]. The development of methods, including the use of HILIC (Hydrophilic Interaction Liquid Chromatography) and LC-MS, has improved the sensitivity and separation for challenging compounds like LDH [6].

Advanced Formulation Strategies

To overcome the short duration of action of conventional LDH injections, advanced delivery systems have been developed.

- Injectable Nanoemulgel Depot: A novel system encapsulates lidocaine in a nanoemulsion (oily core of Miglyol 812, stabilized by Tween 80 and soy lecithin) which is then incorporated into a thermoreversible poloxamer 407 gel [4]. This system is a free-flowing liquid at room temperature but forms a semi-solid gel at body temperature, creating a drug depot at the injection site.

- Mechanism: Provides steady drug release over 5 hours in vitro and prolonged analgesic effect for up to 150 minutes in vivo, significantly longer than standard LDH solutions [4].

- Proniosome Gels for Topical Delivery: Proniosomes are dry, gel-like precursors that form niosomes (vesicles) upon hydration. LDH-loaded proniosome gels using Span 60, lecithin, and cholesterol can be enhanced with chemical permeation enhancers like Transcutol P and d-limonene [5].

- Mechanism: These enhancers fluidize skin lipids and improve drug solubilization, thereby increasing skin permeation and retention of the hydrophilic LDH molecule [5].

Mechanism of Action and Analysis Workflow

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels on neuronal membranes. The following diagram illustrates its mechanism and a general analytical workflow.

Diagram 1: Lidocaine's mechanism of action and the analytical development workflow.

Key Insights for Formulation Scientists

- Leverage Salt and Base Properties: The hydrochloride salt is ideal for aqueous injectables, while the lipophilic base form is better suited for penetrating intact skin. Understanding the pH-solubility-permeability relationship is fundamental [6] [5].

- Address Combination Challenges: When developing fixed-dose combinations (e.g., with Diltiazem HCl), sophisticated chromatographic methods like HPTLC are necessary due to the similar Log P and pKa values of the compounds [6] [7].

- Innovate for Prolonged Effect: For procedures requiring longer anesthesia, consider advanced depot systems like the nanoemulgel, which provides a promising alternative to repeated injections by extending the drug's residence time at the site of action [4].

References

- 1. Human Metabolome Database: Showing metabocard for Lidocaine ... [hmdb.ca]

- 2. | DrugBank Online this compound [go.drugbank.com]

- 3. CAS No. 6108-05-0 | Chemsrc [chemsrc.com]

- 4. Injectable In Situ Thermoreversible Gel Depot System of ... [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and characterization of lidocaine HCl-loaded ... [sciencedirect.com]

- 6. Critical insights into analytical methodologies for lidocaine ... [fjps.springeropen.com]

- 7. A validated HPTLC method for quantification of a new ... [link.springer.com]

lidocaine hydrochloride thermal properties melting point

Melting Point & Thermodynamic Data

The following table summarizes the key thermal properties of lidocaine and its hydrochloride salt as reported in the literature.

| Compound | Melting Point (°C) | Reported Context / Conditions |

|---|---|---|

| Lidocaine (base form) | 68 °C | Pure substance, standard condition [1] [2]. |

| Lidocaine Hydrochloride | 80 - 82 °C | As supplied commercial material [3]. |

| This compound | 80 - 82 °C | Technical data for the chemical compound [3]. |

The melting point of the hydrochloride salt is characteristically higher than that of the base form, which is typical for salt forms of active pharmaceutical ingredients (APIs) and is often exploited to improve stability and crystallinity.

Experimental Protocols for Thermal Analysis

The provided search results detail several experimental methodologies relevant to the thermal analysis of lidocaine.

Forced Degradation Study (ICH Guidelines)

Forced degradation studies help establish the intrinsic stability of a drug molecule and validate analytical procedures [4].

- Objective: To investigate the behavior of lidocaine HCl under various stress conditions and identify potential degradation products.

- Procedure:

- Sample Preparation: Expose lidocaine HCl to hydrolytic (acid and base), oxidative (hydrogen peroxide), photolytic (UV light at 365 nm), and thermal (dry heat) conditions.

- Duration: Maintain samples under stress conditions for 24, 48, and 72 hours.

- Analysis: Analyze samples using Gas Chromatography-Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Key Chromatographic Conditions (GC-FID) [4]:

- Column: HP-5 capillary column (30 m x 0.320 mm i.d., 25-μm film).

- Carrier Gas: Nitrogen, constant flow rate of 1.6 mL/min.

- Oven Program: Initial temp 80°C, ramp at 10°C/min to 210°C, hold, then to 230°C.

- Injector/Detector Temperature: 260°C.

- Findings: Lidocaine HCl was found to be stable under most conditions over 72 hours. Spectral changes in NMR indicating n-oxide formation were observed only under hydrogen peroxide and acid degradation [4].

Solubility and Thermodynamic Analysis

Understanding solubility is crucial for crystallization process development. The following workflow outlines a standard gravimetric method for determining solubility.

Experimental workflow for solubility determination

- Objective: To determine the solubility of this compound in various pure and binary solvents and correlate it with thermodynamic parameters [5].

- Procedure (Gravimetric Method):

- Saturation: Prepare saturated solutions of lidocaine HCl in solvents like ethanol, n-propanol, isopropanol, n-butanol, isobutanol, acetone, methyl acetate, and water, as well as in ethanol-water mixtures.

- Equilibration: Maintain the mixtures in a thermostatic water bath with stirring at a constant temperature (e.g., between 291.15 to 331.15 K) for several hours to reach equilibrium.

- Sampling: After equilibrium is reached and undissolved solids settle, withdraw a portion of the clear supernatant.

- Analysis: Transfer the supernatant to a pre-weighed weighing bottle. Evaporate the solvent completely and weigh the remaining solid lidocaine HCl to determine its concentration.

- Data Correlation: The experimental solubility data is typically correlated using thermodynamic models such as the Modified Apelblat equation, van't Hoff equation, and NRTL (Non-Random Two-Liquid) equation to calculate thermodynamic functions like dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) [5].

Key Considerations for Researchers

- Melting Point Depression in Formulations: Lidocaine can form eutectic mixtures with other compounds, such as prilocaine in EMLA cream or with l-menthol and thymol. These mixtures exhibit a depressed melting point, allowing the drug to exist as an oil at skin temperature, which significantly enhances its topical delivery by increasing thermodynamic activity [1].

- Crystallization Control: In supersaturated systems (e.g., in transdermal patches), lidocaine tends to crystallize over time, which can affect product performance and stability. Studying the isothermal crystallization kinetics is vital for formulating stable supersaturated drug delivery systems [6].

References

- 1. Preparation and characterization of two-phase melt ... [sciencedirect.com]

- 2. Lidocaine [en.wikipedia.org]

- 3. This compound | 73-78-9 [chemicalbook.com]

- 4. Validation of GC-FID Method for Determination of Related ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination and correlation of solubility with ... [sciencedirect.com]

- 6. Isothermal Crystallization Kinetics of Lidocaine in ... [sciencedirect.com]

lidocaine hydrochloride stability profile degradation pathways

Degradation Pathways & Stability Profile

The following table summarizes the key stability characteristics and degradation behavior of lidocaine hydrochloride under various stress conditions, as established by forced degradation studies.

| Stress Condition | Key Findings & Degradation Products | Analytical Techniques Used | Experimental Details |

|---|---|---|---|

| Acidic Hydrolysis | Formation of a secondary amine salt; Decomposition products observed specifically with Trifluoroacetic Acid (TFA) [1]. | GC-FID, NMR (1H, 13C) [2] [1] | Acid-induced degradation with HCl or TFA over 24-72 hours [1]. |

| Oxidative Stress | Formation of an N-oxide degradation product [1]. | GC-FID, NMR (1H, 13C) [2] [1] | Treatment with hydrogen peroxide (H₂O₂) over 24-72 hours [1]. |

| Basic Hydrolysis | No degradation products observed over 72 hours [2] [1]. | GC-FID [2] [1] | Treatment with NaOH over 24-72 hours [1]. |

| Thermal Stress (Dry Heat) | No degradation products observed over 72 hours [2] [1]. | GC-FID [2] [1] | Exposure to dry heat for 24-72 hours [1]. |

| Photolytic Stress | No degradation products observed over 72 hours [2] [1]. | GC-FID [2] [1] | Exposure to UV light (λmax = 365 nm) for 24-72 hours [1]. |

| Solution Stability | Stable in buffered solutions (with sodium bicarbonate) for 7 days (with epinephrine) and 28 days (without epinephrine) when refrigerated (5°C) [3]. | Stability-indicating HPLC [3] | Admixtures stored in polypropylene syringes at 5°C, protected from light [3]. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are critical for validating stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. The following protocols are based on ICH guideline Q1A(R2) [2] [1].

Sample Preparation for Degradation Studies

- Prepare a stock solution of lidocaine HCl in methanol at a concentration of 1 mg/mL [4]. This solution is used for subjecting the drug to various stress conditions.

Stress Conditions and Procedures

Acid Degradation

Alkaline Degradation

Oxidative Degradation

Photolytic Degradation

The workflow for conducting these studies and analyzing the results is outlined below.

Forced Degradation Study Workflow

Key Insights for Researchers

- Robustness of Lidocaine: The studies confirm that lidocaine HCl is a relatively stable molecule under most stress conditions, with significant degradation observed primarily under strong acidic and oxidative conditions [1].

- Methodology is Crucial: The choice of acidic medium matters. While HCl induced one degradation pathway (salt formation), TFA led to different decomposition products, highlighting the need to consider formulation components during stress testing [1].

- Stability in Formulations: The compatibility of lidocaine with epinephrine in buffered solutions is time-sensitive. Refrigeration is essential, and a 7-day expiry is recommended for such admixtures, whereas epinephrine-free solutions are stable for much longer [3].

References

- 1. Validation of GC-FID Method for Determination of Related ... [pmc.ncbi.nlm.nih.gov]

- 2. Validation of GC-FID Method for Determination of Related ... [brieflands.com]

- 3. Buffered this compound Solution With and Without ... [pmc.ncbi.nlm.nih.gov]

- 4. Validated stability indicating RP-HPLC method for the ... [ijpca.org]

Summary of UV-Vis Analytical Methods for Lidocaine Hydrochloride

| Aspect | Details & Conditions | Key Quantitative Data |

|---|---|---|

| UV-Vis Spectral Properties | Solvent: Reverse osmosis (RO) water [1] | λmax: 228.8 nm [1] |

| Validated Univariate Method | Linearity range: 20 - 100 µg/mL [1] | Regression equation: y = 0.0097x + 0.023 (R² = 0.9992) [1] LOD: 3.55 µg/mL [1] LOQ: 10.75 µg/mL [1] | | HPLC with UV Detection | Detection wavelength: 210 nm [2], 250 nm [3], 263 nm [3] | Linearity (in serum): 50 - 5000 ng/mL (R² > 0.999) [2] | | Chemometric-Assisted UV Methods | Components: LDC, MIC, DMA, MTP, SAC [4] | Linear range for LDC: 2.40 - 12.00 µg/mL [4] | | | Components: LDC, Phenazone [5] | Linear range for LDC: 50 - 300 µg/mL [5] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work.

Protocol 1: Basic UV-Vis Analysis of Lidocaine HCl in Bulk and Formulation

This method is suited for quality control of simple formulations [1].

- Instrument: Standard UV-Vis spectrophotometer.

- Solvent Preparation: Use reverse osmosis (RO) water or a solvent in which lidocaine is soluble and stable.

- Standard Stock Solution: Accurately weigh lidocaine HCl to prepare a stock solution of 1000 µg/mL in RO water.

- Calibration Standards: Dilute the stock solution with RO water to prepare a series of standards within the concentration range of 20 to 100 µg/mL.

- Sample Preparation (Semisolid Formulation): Weigh an amount of cream equivalent to about 25 mg of lidocaine HCl. Transfer to a centrifuge tube with methanol, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22-µm membrane filter and dilute to the required concentration with solvent.

- Procedure: Scan the absorbance of standards and samples against a solvent blank. Measure the absorbance at the λmax of 228.8 nm.

- Validation: Construct a calibration curve (absorbance vs. concentration). The method should demonstrate a linear relationship (e.g., y = 0.0097x + 0.023, R² ≥ 0.999), and precision should meet ICH guidelines [1].

Protocol 2: Forced Degradation Study with GC-FID and NMR

This protocol assesses the stability-indicating properties of an analytical method under ICH-recommended stress conditions [6].

- Stress Conditions: Expose lidocaine HCl samples to the following conditions for 24, 48, and 72 hours:

- Acid/Base Hydrolysis: Use 0.1 M HCl or 0.1 M NaOH.

- Oxidation: Use 3% w/v hydrogen peroxide (H₂O₂).

- Photolysis: Use a photostability chamber with UV light (e.g., 24 W lamps irradiating at 350-400 nm, λmax = 365 nm).

- Thermal Degradation: Expose solid drug substance to dry heat (e.g., 70°C).

- Analysis:

- GC-FID: Use an HP-5 capillary column. The oven temperature program starts at 80°C, ramps at 10°C/min to 210°C (held for 1.5 min), then to a final temperature of 230°C (held for 0.5 min). Injector and detector temperatures are set at 260°C [6].

- NMR: Record 1H and 13C NMR spectra in deuterated chloroform (CDCl₃) to identify degradation products, such as the formation of n-oxide under oxidative stress or a secondary amine salt under acid degradation [6].

- Outcome: Under these conditions, significant degradation products were not observed by GC-FID over 72 hours, but NMR detected structural changes in oxidative and acidic environments [6].

Protocol 3: Chemometric-Assisted Method for Complex Mixtures

This method is for simultaneously analyzing lidocaine with other drugs or excipients that have severely overlapping UV spectra [4].

- Instrument & Software: UV-Vis spectrophotometer (e.g., Shimadzu 1650) coupled with chemometrics software (e.g., MATLAB with PLS_Toolbox).

- Stock Solutions: Prepare 1 mg/mL stock solutions of all analytes (e.g., LDC, MIC, SAC, MTP, DMA) in methanol.

- Calibration & Validation Sets: Use an experimental design (e.g., five-factor, five-level) to prepare laboratory mixtures containing varying ratios of all components. For example, prepare 25 mixtures with LDC in the range of 2.40–12.00 µg/mL. Split these into a calibration set (e.g., 18 mixtures) to build the model and a validation set (e.g., 7 mixtures) to test it [4].

- Spectral Acquisition: Scan the absorption spectra of all mixtures from 200.0 to 400.0 nm at a small interval (e.g., 0.2 nm).

- Data Processing & Model Building:

- Export the spectral data (absorbance vs. wavelength for each mixture).

- Use the calibration set to build multivariate models like Partial Least Squares (PLS) or Principal Component Regression (PCR).

- Validate the model using cross-validation and the external validation set. Assess the model's predictive ability using parameters like Root Mean Square Error of Prediction (RMSEP) [4].

The workflow for developing and validating a chemometric-assisted UV method can be visualized as follows:

Advanced Applications and Considerations

- Addressing Spectral Overlap: UV-Vis spectroscopy combined with multivariate calibration (like PLS regression) can determine the content and verify the identity of lidocaine in solutions. This approach offers accuracy comparable to liquid chromatography but with a significantly shorter analysis time and simpler procedure [7].

- Analysis in Complex Matrices: For analyzing lidocaine in biological samples like serum, HPLC with UV detection at low wavelengths (e.g., 210 nm) is often employed after a sample preparation step such as liquid-liquid extraction to achieve the necessary sensitivity and selectivity [2].

References

- 1. UV Spectrophotometric Method Development and ... [rjptonline.org]

- 2. A High-Performance Liquid Chromatography Assay Method ... [pmc.ncbi.nlm.nih.gov]

- 3. Method Development for Analysis of Lidocaine ... [academia.edu]

- 4. Chemometric-assisted UV spectrophotometric methods for ... [bmcchem.biomedcentral.com]

- 5. Multivariate Ultraviolet Spectrophotometric Methods for the ... [ijpsonline.com]

- 6. Validation of GC-FID Method for Determination of Related ... [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the content and identity of lidocaine ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Potentiometric Sensors for Determination of Lidocaine Hydrochloride in Serum and Urine

Introduction

The monitoring of lidocaine hydrochloride (LCHC) concentrations in biological fluids is critically important in both clinical and pharmaceutical contexts. As a widely used local anesthetic and antiarrhythmic drug, lidocaine has a narrow therapeutic index, with potential for serious systemic toxicity affecting the central nervous and cardiovascular systems at elevated concentrations. [1] [2] Traditional analytical methods for lidocaine quantification including chromatography, spectrophotometry, and mass spectrometry often require sophisticated instrumentation, extensive sample preparation, and skilled operational expertise, limiting their utility for rapid analysis and point-of-care applications. [3] [4]

Potentiometric sensors based on ion-selective electrodes (ISEs) have emerged as promising alternatives, offering rapid response, cost-effectiveness, simplicity of operation, and minimal sample preparation requirements. [5] [6] These sensors are particularly advantageous for analyzing colored and turbid biological samples without pretreatment, making them ideally suited for therapeutic drug monitoring and quality control in pharmaceutical preparations. [4] Recent advancements in sensor design and recognition elements have significantly improved the sensitivity, selectivity, and stability of potentiometric approaches, enabling their successful application in complex matrices including serum and urine. [1] [4] This document provides detailed application notes and experimental protocols for the determination of this compound using potentiometric sensors, supporting researchers and scientists in pharmaceutical analysis and clinical monitoring.

Sensor Fabrication Protocols

Modified Screen-Printed Electrode (MSPE) Preparation

The fabrication of modified screen-printed electrodes for this compound detection employs thick-film technology, which allows for mass production of disposable electrochemical sensors with high reproducibility and low cost. [1] The following protocol details the step-by-step preparation:

Printing substrate preparation: Begin with a flexible X-ray film substrate. Use a heavy-duty polyester fabric (Sefar Pet 1000 with mesh count of 36) pre-tensioned to approximately 30 × 40 cm wooden frame as the screen. Alternatively, a stainless-steel template with grooves matching electrode dimensions may be employed. [1]

Conductive ink formulation: Thoroughly mix a cyclohexanone-acetone mixture (1:1 ratio) as solvent for the binding material. Add 450 mg of tricresylphosphate (TCP) as plasticizer, 1.25 mg polyvinyl chloride (PVC, relative high molecular weight), and 0.75 mg of synthetic graphite powder (1-2 µM). Finally, incorporate 5-15 mg of 1:1 (w%) β-cyclodextrine (β-CD) to sodium tetraphenylborate (NaTPB) ionophore. Stir the mixture for 15 minutes, then sonicate to ensure homogeneity. [1]

Screen-printing process: Force the prepared conductive ink through the mesh of the screen stencil onto the flexible X-ray film substrate. An array of 12 electrodes can be printed simultaneously. Allow the printed electrodes to dry completely at room temperature. [1]

Conditioning and storage: Condition the finished screen-printed electrodes by soaking in distilled water for 24 hours before initial use. Store in a dry state at room temperature when not in use. [1]

Chemically Modified Carbon Paste Electrode (CMCPE) Fabrication

Carbon paste electrodes offer advantages including very low Ohmic resistance, short response time, and ease of regeneration. The fabrication protocol is as follows: [1]

Base paste preparation: Transfer 500 mg of pure synthetic graphite powder (1-2 µM) into a mortar. Add 5-15 mg of 1:1 (w%) β-CD:TPB ionophore to the graphite powder and mix thoroughly. [1]

Plasticizer incorporation: Add 0.2 mL of an appropriate plasticizer (dioctyl phthalate [DOP], tricresylphosphate [TCP], dibutylphthalate [DBP], dioctyl sebacate [DOS], or o-nitrophenyloctyl ether [o-NPOE]) to the graphite-ionophore mixture. Mix continuously until a homogeneous paste is obtained. [1]

Electrode assembly: Pack the modified paste into an appropriate electrode body, ensuring consistent packing density. Smooth the surface with a spatula to create a uniform electrode surface. [1]

Conditioning: Condition the completed carbon paste electrode by storing in distilled water for 24 hours before initial use. [1]

Surface regeneration: Obtain a fresh electrode surface by gently pushing the stainless-steel screw forward (in screw-type electrode bodies) and polishing the new carbon-paste surface with filter paper to obtain a shiny new surface. Repeat this process before each measurement for consistent results. [1]

Advanced Solid-Contact Ion-Selective Electrode with Molecularly Imprinted Polymer

Recent advancements in sensor technology have incorporated molecularly imprinted polymers (MIPs) and carbon nanotubes to enhance sensor performance. The fabrication protocol for this advanced sensor is as follows: [4]

Molecularly imprinted polymer synthesis:

- Prepare a mixture of 1.0 mol/L this compound as the template molecule with 3.0 mmol/L acrylamide (AAm) as functional monomer in 5.0 mL of acetonitrile in a dark glass tube.

- Sonicate the mixture for 15 minutes to facilitate pre-complex formation between lidocaine and monomer molecules.

- Add 5.0 mmol/L of ethylene dimethacrylate (cross-linker) and allow to react for 30 minutes.

- Add 20 mL of acetonitrile and 50 mg of benzoyl peroxide (BPO) as polymerization initiator.

- Purge the mixture with nitrogen gas for 15 minutes to maintain inert conditions.

- Carry out polymerization in an oil bath at 70°C overnight.

- Filter the resulting polymer beads, gently grind to fine powder, and purify using Soxhlet extraction with methanol-acetic acid mixture (9/1, v/v). [4]

Sensor membrane preparation:

- Prepare the sensing membrane cocktail by dissolving 150 mg of the synthesized MIP, 320 mg PVC, 650 mg o-NPOE plasticizer, and 10 mg of single-walled carbon nanotubes (SWCNTs) in 3 mL tetrahydrofuran (THF).

- Stir the mixture vigorously until complete dissolution of all components. [4]

Electrode assembly:

- Deposit 100 μL of the membrane cocktail onto the surface of a screen-printed gold electrode.

- Allow the THF solvent to evaporate slowly at room temperature for 24 hours to form a uniform membrane layer.

- Condition the prepared electrode in 0.01 mol/L phosphate buffer (pH 6.0) for 24 hours before use. [4]

Sensor Performance Characterization

Electrochemical Performance Metrics

The performance of potentiometric sensors for this compound determination has been extensively characterized across multiple studies. The table below summarizes the key analytical performance parameters for different sensor configurations:

Table 1: Performance comparison of different potentiometric sensors for this compound detection

| Sensor Type | Linear Range (mol/L) | Slope (mV/decade) | Detection Limit (mol/L) | Response Time (s) | Lifetime | pH Range |

|---|---|---|---|---|---|---|

| Modified Screen-Printed Electrode (β-CD/TPB) [1] | 1.0×10⁻⁷ – 1.0×10⁻² | 58.9 | 1.0×10⁻⁷ | 6 | 6 months | 2.0–8.0 |

| Modified Carbon Paste Electrode (β-CD/TPB) [1] | 6.2×10⁻⁷ – 1.0×10⁻² | 57.5 | 6.2×10⁻⁷ | 4 | 4 months | 2.0–7.5 |

| MSPE with MIP/SWCNTs [4] | 4.53×10⁻⁷ – 6.18×10⁻³ | 58.92 ± 0.98 | 7.75×10⁻⁸ | <6 | >3 months | 3.0–8.0 |

Selectivity and Interference Studies

The selectivity coefficients of the sensors against potentially interfering substances have been evaluated using the separate solution method (SSM) and fixed interference method (FIM). The incorporation of molecularly imprinted polymers significantly enhances sensor selectivity through their lock-and-key recognition mechanism. [4] The table below presents selectivity data for common interferents:

Table 2: Selectivity coefficients (log K⁺⁺) for this compound sensors against common interferents

| Interferent | Modified Screen-Printed Electrode (β-CD/TPB) [1] | MSPE with MIP/SWCNTs [4] |

|---|---|---|

| Sodium ions | -2.8 | -3.5 |

| Potassium ions | -2.5 | -3.2 |

| Calcium ions | -3.1 | -3.6 |

| Ammonium ions | -1.9 | -2.8 |

| Glucose | -3.5 | -4.1 |

| Procaine | -1.2 | -2.9 |

| Tetracaine | -1.5 | -3.1 |

| Mepivacaine | -1.3 | -2.7 |

The enhanced selectivity of MIP-based sensors is attributed to the complementary binding sites created during the imprinting process, which exhibit higher affinity for lidocaine molecules compared to structurally similar local anesthetics. [4]

Environmental Parameter Optimization

The performance of potentiometric sensors is influenced by various environmental parameters that must be controlled for optimal operation:

pH Optimization: The optimal pH range for this compound sensors is between 5.0 and 7.0. Outside this range, sensor response may be suboptimal due to changes in the ionization state of lidocaine (pKa = 7.7) and potential deterioration of the sensing membrane. [1] [2] Acetate buffer (pH 5.0) is recommended for sample adjustment. [1]

Temperature Effects: Sensor performance should be evaluated between 20°C and 60°C. Most sensors exhibit stable response within the physiological range of 25°C to 37°C. The temperature coefficient for typical lidocaine sensors is approximately 0.2 mV/°C. [1]

Equilibration Time: Newly prepared sensors require conditioning in distilled water or buffer solution for 24 hours to achieve stable potential readings. Between measurements, a stabilization time of 30-60 seconds is recommended. [1]

Experimental Protocols for Sample Analysis

Preparation of Standard Solutions and Reagents

This compound stock solution (0.1 mol/L): Accurately weigh 2.706 g of this compound (molecular weight 270.6 g/mol) and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with deionized water. Store at 2°C when not in use. [4]

Working standard solutions: Prepare working standards in the concentration range of 1×10⁻⁷ to 1×10⁻² mol/L by appropriate serial dilution of the stock solution with 0.01 mol/L phosphate buffer (pH 6.0) or acetate buffer (pH 5.0). [1] [4]

Tetraphenylborate solution (0.01 mol/L): Dissolve 181.1 mg of sodium tetraphenylborate (NaTPB) in 500 mL distilled water. Adjust to pH 9 using sodium hydroxide solution and make up to final volume with distilled water. Standardize potentiometrically against standard (0.01 mol/L) thallium(I) acetate solution. [1]

Buffer solutions: Prepare acetate buffer (0.1 M, pH 5.0) by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Prepare phosphate buffer (0.01 M, pH 6.0) by mixing 0.01 M disodium hydrogen phosphate and 0.01 M sodium dihydrogen phosphate. [1] [4]

Sample Preparation Protocols

4.2.1 Pharmaceutical Formulations

Gels and ointments: Accurately weigh an amount of gel or ointment equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add 5-7 mL of acetonitrile and vortex for 10 minutes followed by sonication for 10 minutes. Make up to volume with acetonitrile and filter through Whatman filter paper No. 45. Further dilute with acetonitrile or buffer to achieve concentration within the linear range of the sensor. [7]

Solutions and injections: Dilute the pharmaceutical solution appropriately with acetate buffer (pH 5.0) or phosphate buffer (pH 6.0) to achieve a concentration within the sensor's linear range. For injections containing preservatives, additional dilution may be necessary to minimize interference. [1]

4.2.2 Biological Samples (Serum and Urine)

Serum sample preparation:

- Collect blood samples in sterile tubes and allow to clot at room temperature for 30 minutes.

- Centrifuge at 3000 rpm for 15 minutes to separate serum.

- To 1.0 mL of serum, add 2.0 mL of acetonitrile for protein precipitation.

- Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.

- Collect the supernatant and adjust pH to 5.0 using acetate buffer.

- Further dilute with buffer if necessary to bring lidocaine concentration within the sensor's linear range. [1]

Urine sample preparation:

- Collect urine samples in sterile containers.

- Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

- Dilute the supernatant 1:10 with acetate buffer (pH 5.0).

- If necessary, adjust pH to 5.0 using dilute HCl or NaOH solutions.

- For samples with expected high lidocaine concentrations, additional dilution may be required. [1] [8]

Alternative microextraction method for urine samples (BAµE/GC-MS):

- Adjust urine sample pH to 8.4 using phosphate buffer.

- Employ bar adsorptive microextraction (BAµE) for preconcentration using an optimized sorbent phase.

- Extract for 60 minutes at 25-27°C with constant agitation.

- Back-extract using minimal solvent volume (100 μL) for enhanced sensitivity.

- This method achieves detection limits of 2-18 ng/mL for local anesthetics in urine. [8]

Calibration and Measurement Procedures

Sensor calibration:

- Immerse the conditioned sensor in conjunction with a reference electrode (e.g., Ag/AgCl double-junction) in 25 mL of acetate buffer (pH 5.0) or phosphate buffer (pH 6.0) with continuous stirring.

- Add aliquots of standard this compound solution in the concentration range of 1×10⁻⁷ to 1×10⁻² mol/L.

- Record the stable potential reading after each addition (± 0.1 mV stabilization).

- Construct a calibration graph by plotting the recorded potentials as a function of -log[LCHC].

- Determine the slope, linear range, and correlation coefficient from the calibration graph. [1]

Sample measurement:

- Prepare samples as described in section 4.2.

- Immerse the sensor and reference electrode in the prepared sample solution with continuous stirring.

- Record the stable potential reading after stabilization to ± 0.1 mV.

- Determine the lidocaine concentration from the calibration graph.

- For unknown samples, use the standard addition method to account for matrix effects: spike the sample with known quantities of lidocaine standard and measure the potential change. [1]

The following workflow diagram illustrates the complete experimental procedure from sensor preparation to sample analysis:

Method Validation and Quality Control

Validation Parameters

The developed potentiometric methods for this compound determination should be validated according to International Council for Harmonisation (ICH) guidelines Q2(R1). Key validation parameters include: [7]

Linearity: The method should demonstrate linearity over the concentration range of 1×10⁻⁷ to 1×10⁻² mol/L for standard solutions. For biological samples, validate linearity in the expected concentration range. Correlation coefficients (r²) should be ≥0.998. [1] [7]

Accuracy: Evaluate accuracy using recovery studies by spiking blank biological samples with known concentrations of this compound at three levels (80%, 100%, and 120% of target concentration). Mean recovery should be between 97-103% for pharmaceutical preparations and 85-115% for biological samples. [1] [7]

Precision:

- Intra-day precision: Analyze three different concentrations (low, medium, high) with six replicates each on the same day. %RSD should be ≤5%.

- Inter-day precision: Analyze three different concentrations with six replicates each on three different days. %RSD should be ≤10%. [7]

Limit of Detection (LOD) and Limit of Quantification (LOQ):

Selectivity: Evaluate selectivity in the presence of potentially interfering substances including inorganic ions, metabolites, and structurally similar local anesthetics. Selectivity coefficients should be ≤0.01 for major interferents. [1] [4]

Robustness: Assess method robustness by making small, deliberate changes to parameters such as pH (±0.2 units), buffer concentration (±10%), and temperature (±2°C). The method should remain unaffected by these variations. [7]

Quality Control Procedures

System suitability testing: Before each analytical run, verify sensor performance by measuring the potential response for at least three standard solutions covering the calibration range. The slope should be within ±2 mV/decade of the established value.

Control samples: Include quality control samples at low, medium, and high concentrations in each analytical run. These should be prepared independently from calibration standards.

Reference method comparison: Periodically validate results against reference methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). [4] [7]

The following diagram illustrates the validation workflow and key parameters:

Troubleshooting and Technical Notes

Slow response time: If sensor response time exceeds 10 seconds, check for membrane contamination or aging. Repolish carbon paste electrodes or consider replacing screen-printed electrodes. Ensure samples are properly buffered at pH 5.0-6.0. [1]

Reduced sensitivity: A decrease in slope (<55 mV/decade) indicates sensor deterioration. For carbon paste electrodes, obtain a fresh surface by pushing the screw forward and polishing. For screen-printed electrodes, replace if recalibration doesn't restore performance. [1]

Drifting potential readings: Potential drift may indicate insufficient conditioning, membrane delamination, or unstable reference electrode. Condition sensors for 24 hours in appropriate buffer before use. Ensure reference electrode filling solution is fresh and properly filled. [4]

Poor reproducibility: Between measurements, rinse the sensor thoroughly with distilled water and gently blot dry with soft tissue. Avoid rubbing the sensing surface. For carbon paste electrodes, ensure consistent packing density and surface renewal procedure. [1]

Matrix effects in biological samples: For complex matrices like serum or urine, use the standard addition method rather than direct calibration to account for matrix effects. Ensure proper sample preparation including protein precipitation and pH adjustment. [1] [8]

Conclusion

Potentiometric sensors based on ion-selective electrodes provide reliable, cost-effective, and rapid methods for the determination of this compound in pharmaceutical preparations and biological fluids. The protocols described in this document enable researchers to fabricate, characterize, and apply these sensors for quality control of pharmaceutical formulations and therapeutic drug monitoring. The miniaturized design of screen-printed electrodes coupled with advanced recognition elements such as molecularly imprinted polymers offers potential for point-of-care testing and therapeutic drug monitoring in clinical settings. With appropriate validation following regulatory guidelines, these methods can be successfully implemented in various analytical laboratories for routine analysis of this compound.

References

- 1. Development of Novel Potentiometric Sensors for ... [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Critical insights into analytical methodologies for lidocaine ... [fjps.springeropen.com]

- 4. A novel miniaturized potentiometric electrode based on ... [link.springer.com]

- 5. Potentiometric sensors for the determination of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging trends of ion-selective electrodes in ... [sciencedirect.com]

- 7. A validated HPTLC method for quantification of a new ... [link.springer.com]

- 8. Bar Adsorptive Microextraction Approach for Trace ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Lidocaine Hydrochloride Following ICH Guidelines

Introduction to Forced Degradation Studies

Forced degradation, also known as stress testing, is an essential component of pharmaceutical development that involves intentionally exposing drug substances to extreme environmental conditions to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. These studies provide critical predictive information about the intrinsic stability of drug molecules and help in determining the appropriate storage conditions, packaging, and formulation strategies. For lidocaine hydrochloride, a widely used local anesthetic and antiarrhythmic agent, understanding its degradation behavior is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted early in the drug development process to provide insights into the molecular chemistry of the drug substance and to facilitate the development of analytical methods that can distinguish the active pharmaceutical ingredient from its degradation products [1].

The regulatory framework for forced degradation studies is primarily established by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) covering stability testing of new drug substances and products, and ICH Q1B addressing photostability testing. Additionally, ICH Q3A(R2) and Q3B(R2) provide guidance on impurities in new drug substances and products, respectively, emphasizing the need to identify and characterize degradation products above certain thresholds [2] [1]. These guidelines, while providing the framework, do not specify exact experimental conditions, leaving the design to the applicant's discretion based on scientific rationale. The primary objectives of forced degradation studies for this compound include: identifying possible degradants under various stress conditions, understanding degradation pathways and intrinsic stability, developing and validating stability-indicating analytical methods, facilitating formulation development, and providing insights for manufacturing process controls [1].

Experimental Design and Strategic Approach

Systematic Approach to Stress Conditions

Forced degradation studies should be designed to simulate real-world storage conditions while accelerating the degradation processes to generate meaningful data within a reasonable timeframe. The stress conditions should be severe enough to produce approximately 5-20% degradation of the active pharmaceutical ingredient, as excessive degradation may lead to secondary degradation products that are less relevant to actual storage conditions [1]. For this compound, studies have demonstrated that a systematic approach covering hydrolysis, oxidation, photolysis, and thermal degradation provides comprehensive insights into its stability profile. The forced degradation study of lidocaine HCl should be carried out according to the ICH guideline Q1A(R2), with degradation conditions assessed for hydrolysis, oxidation, photolysis, and dry heat during 24 h, 48 h, and 72 h periods [3] [4].

The experimental design should include both solid-state and solution/suspension studies to evaluate different degradation mechanisms. For drug products, placebo controls should be stressed under similar conditions to distinguish degradation products originating from the active pharmaceutical ingredient from those arising from excipients or interactions between components. The selection of stress conditions should be based on the chemical structure of this compound, which contains amide functional groups, tertiary amine groups, and an aromatic ring, each with specific susceptibility to different stress factors. Typical stress conditions for comprehensive forced degradation studies are summarized in Table 1.

Table 1: Typical Stress Conditions for Forced Degradation Studies of this compound

| Stress Condition | Specific Conditions | Target Degradation | Relevance to Lidocaine HCl |

|---|---|---|---|

| Acid Hydrolysis | 0.1-1 M HCl at elevated temperatures (e.g., 60-80°C) for 24-72 hours | 5-15% | Assessment of amide bond stability and salt formation |

| Base Hydrolysis | 0.1-1 M NaOH at elevated temperatures (e.g., 60-80°C) for 24-72 hours | 5-15% | Evaluation of ester and amide functionality stability |

| Oxidative Stress | 0.3-3% H₂O₂ at room temperature or elevated temperatures for 24-72 hours | 5-15% | Determination of susceptibility to oxidation, particularly of amine groups |

| Photolysis | Exposure to UV light (320-400 nm) and visible light per ICH Q1B | 5-15% | Assessment of photostability and identification of photodegradants |

| Thermal Stress | Solid state: 50-80°C; Solution state: 40-60°C for 1-4 weeks | 5-15% | Evaluation of thermal stability in different states |

| Humidity Stress | 75-85% relative humidity at 25-40°C for 1-4 weeks | 5-15% | Understanding hydrolytic degradation in solid state |

Sample Preparation and Considerations

Sample preparation for forced degradation studies requires careful consideration of the drug's physicochemical properties. This compound is freely soluble in water and soluble in various organic solvents, which facilitates solution state stress testing [5]. For hydrolysis studies, the drug substance can be dissolved in aqueous solutions with appropriate pH adjustments using buffers or direct acid/base addition. For oxidation studies, hydrogen peroxide solutions of varying concentrations are typically used. When dealing with poorly soluble drugs, co-solvents may be employed, but it is crucial to select chemically inert solvents that do not react with the drug or complicate analysis, such as DMSO, acetic acid, or propionic acid [1].

For this compound forced degradation studies, researchers have successfully utilized methanol for preparing standard and sample solutions [3]. In one study, standard working solutions were prepared in concentrations ranging from 0.1 to 5.0 μg/mL from a stock solution of 100 μg/mL lidocaine HCl in methanol [3]. For pharmaceutical formulations, appropriate sample preparation techniques must be employed. For injections, the contents of ampoules can be mixed, filtered through 0.22-μm filters, and diluted with methanol to achieve appropriate concentrations. For cream formulations, the sample can be transferred to centrifuge tubes with methanol, vortexed, centrifuged, and filtered before analysis [3]. The use of internal standards, such as prilocaine HCl, enhances the reliability of quantitative analyses [3].

Analytical Methodologies for Monitoring Degradation

Chromatographic Techniques

Chromatographic methods are the cornerstone of analytical techniques for monitoring forced degradation studies due to their ability to separate and quantify the drug substance from its degradation products. For this compound, several chromatographic techniques have been successfully employed, with gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC) being particularly valuable. A validated GC-FID method for lidocaine HCl analysis utilizes a HP-5 capillary column (5%-phenyl-methylpolysilocone 30 m × 0.320 mm i.d., 25-μm film thickness) with nitrogen carrier gas at a flow rate of 1.6 mL/min [3] [6]. The temperature program typically starts at an initial temperature of 80°C, held for 1.5 min at 210°C, with a ramp rate of 10°C/min and a final temperature of 230°C held for 0.5 min [3].

HPLC methods offer versatile applications for lidocaine analysis, with quantification ranges typically from 50 to 5000 ng/mL in human plasma and lower limits of quantification (LLQ) reaching approximately 50 ng/mL [7]. More advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide even greater sensitivity, with limits of quantification as low as 1.6-5 nmol/L in plasma, which is at least ten times lower than conventional HPLC-UV methods [7]. The selection of chromatographic conditions should be optimized to achieve adequate separation of lidocaine from its degradation products, with key parameters summarized in Table 2.

Table 2: Chromatographic Methods for this compound Analysis

| Method Parameter | GC-FID Conditions | HPLC-UV Conditions | LC-MS/MS Conditions |

|---|---|---|---|

| Column | HP-5 capillary column (30 m × 0.320 mm, 25-μm film) | C18 or C8 reversed-phase column | C18 reversed-phase column |

| Mobile Phase/ Carrier Gas | Nitrogen at 1.6 mL/min | Acetonitrile and phosphate buffer (pH 5.5) | Methanol/water or acetonitrile/water with volatile buffers |

| Detection | Flame ionization detector | UV detection at 210 nm | Mass spectrometric detection with multiple reaction monitoring |

| Retention Time | ~7.53 minutes | ~3.4-7 minutes depending on conditions | Variable based on specific method |

| Linear Range | 0.1-5.0 μg/mL | 0.40-50.0 μg/mL or 5-200 mg/mL | Wide dynamic range with high sensitivity |

| Limit of Quantification | Not specified | 0.40 μg/mL | 1.6-5 nmol/L in plasma |

| Applications | Pharmaceutical formulations, stability studies | Pharmaceutical quality control, pharmacokinetic studies | Trace analysis, metabolite identification, impurity profiling |

Spectroscopic and Complementary Techniques

Spectroscopic techniques provide complementary information to chromatographic methods, particularly for structural elucidation of degradation products. Nuclear magnetic resonance (NMR) spectroscopy has been successfully applied to investigate the forced degradation behavior of this compound. Studies have shown that ¹H and ¹³C NMR spectroscopy can detect spectral changes following stress conditions, even when degradation products are not observed chromatographically [3] [4] [6]. For instance, spectral changes in the ¹H and ¹³C-NMR spectrum were observed in hydrogen peroxide and acid degradation, indicating the formation of N-oxide derivatives [3].

Mass spectrometry coupled with chromatography (LC-MS or GC-MS) is invaluable for identifying the structure of degradation products, especially when unknown impurities are detected. Additional techniques such as Fourier transform infrared (FTIR) spectroscopy and ultraviolet (UV) spectroscopy may provide supplementary information about functional group changes and degradation pathways. For photostability testing, specialized equipment such as photo reactors (e.g., RPR-200) with controlled UV radiation (350-400 nm, λmax = 365 nm) are essential to comply with ICH Q1B requirements [3].

This compound Degradation Pathways

Specific Degradation Behavior

This compound demonstrates remarkable stability under various stress conditions, with studies showing that degradation products are not observed in all reaction conditions during a 72-hour period [3] [4]. However, specific degradation pathways have been identified under certain stress conditions. Under oxidative stress with hydrogen peroxide, spectral changes in NMR indicate the formation of an N-oxide derivative, resulting from oxidation of the tertiary amine group in the diethylamino moiety of lidocaine [3] [6]. This transformation demonstrates the susceptibility of the amine functionality to oxidative degradation, a consideration important for formulation development and packaging selection.

Under acid-induced degradation with HCl, the formation of a secondary amine salt has been observed [3] [6]. Interestingly, when trifluoroacetic acid (TFA) was used as the acidic medium, decomposition products were observed, highlighting the influence of the specific acidic environment on degradation behavior [3]. This finding underscores the importance of evaluating different acid conditions during forced degradation studies, as degradation pathways may vary depending on the specific acid employed. This compound has shown resistance to degradation under alkaline, photolytic, and thermal stress conditions within the 72-hour study period, indicating its relative stability under these conditions [6].

Structural Insights and Degradation Mechanisms

The degradation pathways of this compound can be understood through its chemical structure, which contains three main vulnerable sites: the amide linkage, the tertiary amine group, and the aromatic ring system. The amide bond between the diethylamino moiety and the dimethylphenyl ring is relatively stable but susceptible to hydrolysis under extreme pH conditions, particularly acidic environments. The tertiary amine group is prone to oxidation, leading to N-oxide formation as observed in hydrogen peroxide stress studies. The aromatic ring system may be susceptible to photodegradation, although studies have not observed significant photolytic degradation under standard conditions.

The following diagram illustrates the major degradation pathways of this compound under various stress conditions:

Figure 1: Degradation Pathways of this compound Under Various Stress Conditions

The degradation behavior observed in forced degradation studies has significant implications for formulation development and storage conditions. The resistance of this compound to degradation under various conditions contributes to its excellent shelf life when properly stored. However, the susceptibility to oxidative degradation suggests that antioxidants might be beneficial in certain formulations, particularly those containing oxidizing agents or exposed to oxygen during storage. The formation of decomposition products with specific acids like trifluoroacetic acid indicates that compatibility with acidic excipients should be evaluated during formulation development.

Experimental Protocols and Regulatory Considerations

Step-by-Step Experimental Workflow

A comprehensive forced degradation study for this compound should follow a systematic workflow to ensure generation of meaningful, reproducible data. The following step-by-step protocol outlines the key procedures based on established methodologies:

Step 1: Solution Preparation - Prepare stock solution of this compound at 100 μg/mL concentration in methanol. For acid and base hydrolysis studies, prepare 0.1-1 M solutions of HCl and NaOH, respectively. For oxidation studies, prepare 0.3-3% hydrogen peroxide solution in water [3] [1].

Step 2: Stress Studies - For each stress condition, mix appropriate volumes of stock solution with stressor solutions to achieve desired concentrations. For thermal stress in solid state, expose the pure drug substance to elevated temperatures (50-80°C). For photostability testing, expose solid drug substance and drug solutions to light sources providing both UV and visible light as per ICH Q1B [3] [1].

Step 3: Sample Withdrawal and Quenching - Withdraw samples at predetermined time intervals (e.g., 24, 48, and 72 hours). For hydrolysis studies, neutralize the solutions immediately after withdrawal to prevent ongoing degradation. For oxidation studies, consider adding quenching agents if necessary to stop the reaction [1].

Step 4: Sample Analysis - Analyze samples using validated chromatographic methods (GC-FID or HPLC). For GC-FID analysis, employ the following conditions: HP-5 capillary column, nitrogen carrier gas at 1.6 mL/min, injector and detector temperatures at 260°C, and temperature programming from 80°C to 230°C [3].

Step 5: Data Interpretation - Calculate the percentage degradation by comparing peak areas of stressed samples with controls. Identify degradation products through retention times and, when necessary, characterize structures using LC-MS/MS or NMR spectroscopy [3] [7].

The following workflow diagram illustrates the key steps in conducting forced degradation studies:

Figure 2: Experimental Workflow for Lidocaine HCl Forced Degradation Studies

Method Validation and Regulatory Considerations

Method validation is a critical component of forced degradation studies to demonstrate that the analytical methods are stability-indicating and capable of reliably quantifying the drug substance while detecting and separating degradation products. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity [3] [7]. For the GC-FID method developed for this compound analysis, system suitability tests were assessed by six replicate analyses, with acceptance criteria set at ±2% deviation from the percent relative standard deviation of peak area and retention time [3].

From a regulatory perspective, forced degradation studies provide essential data to support the identification of possible degradants, understanding of degradation pathways, validation of stability-indicating analytical methods, and development of analytical methods to evaluate stability [2]. These studies should be conducted following good manufacturing practices (GMP) principles with proper documentation to support regulatory submissions. It is important to note that forced degradation conditions are more severe than accelerated stability testing and may include higher temperatures, extreme pH conditions, and stronger oxidizing agents than would be encountered under normal storage conditions [2] [1].

Conclusion

Forced degradation studies of this compound following ICH guidelines demonstrate that the drug substance exhibits significant stability under a wide range of stress conditions, with observable degradation primarily occurring under acidic and oxidative conditions. The formation of an N-oxide derivative under oxidative stress and a secondary amine salt under acid hydrolysis represent the primary degradation pathways. The application of complementary analytical techniques including GC-FID, HPLC, and NMR spectroscopy provides a comprehensive understanding of the stability profile of this compound. The protocols and experimental approaches outlined in these application notes provide researchers and pharmaceutical scientists with a framework for conducting systematic forced degradation studies that meet regulatory requirements and support the development of stable, safe, and effective pharmaceutical products containing this compound.

References

- 1. Pharmaceutical Forced Degradation Studies ... [ajpsonline.com]

- 2. Evaluating Impurities in Drugs (Part III of III) [pharmtech.com]

- 3. Investigation of Behavior of Forced of Degradation by... Lidocaine HCl [pmc.ncbi.nlm.nih.gov]

- 4. Validation of GC-FID Method for Determination of Related ... [pubmed.ncbi.nlm.nih.gov]

- 5. : Package Insert / Prescribing Information Lidocaine [drugs.com]

- 6. Validation of GC-FID Method for Determination of Related ... [academia.edu]

- 7. Exploring the Methods Used to Test Lidocaine Quality [hexiapharm.com]

Comprehensive Application Notes and Protocols: Analytical Method Validation for Lidocaine Hydrochloride Following ICH Q2(R1) Guidelines

Introduction and Regulatory Context

Lidocaine hydrochloride is a crucial local anesthetic and antiarrhythmic pharmaceutical substance that requires rigorous quality control to ensure its safety, efficacy, and stability. The validation of analytical methods for this drug substance represents a fundamental requirement in pharmaceutical development and manufacturing, providing scientific evidence that the analytical procedures employed are suitable for their intended use. These guidelines establish a harmonized framework for validating analytical procedures used in the pharmaceutical industry, particularly for drug substances and products such as this compound. The International Council for Harmonisation (ICH) Q2(R1) guideline, titled "Validation of Analytical Procedures: Text and Methodology," provides the foundational requirements for demonstrating that analytical methods meet predefined quality attributes and are capable of generating reliable results throughout their lifecycle. [1] [2]

The validation process for this compound analytical methods encompasses a systematic evaluation of multiple performance characteristics, each addressing different aspects of method reliability. According to ICH Q2(R1), analytical method validation is not merely a regulatory formality but a critical component of ensuring reliable, reproducible, and scientifically sound data. For this compound, which is typically characterized using various chromatographic and spectroscopic techniques, the validation exercise must demonstrate that the methods can accurately identify the drug substance, precisely quantify its potency, and reliably detect and measure impurities that may arise during synthesis or storage. The analytical target profile (ATP) should be clearly defined early in method development, outlining the intended purpose and quality criteria of the analytical procedure to guide the validation strategy effectively. [1]

Core Validation Parameters and Acceptance Criteria

The validation of analytical methods for this compound requires a comprehensive assessment of multiple performance parameters, each with specific acceptance criteria that must be established based on the method's intended purpose and the analytical characteristics of the drug substance itself. ICH Q2(R1) provides clear definitions and methodological approaches for evaluating these parameters, which collectively demonstrate that an analytical procedure is suitable for use in regulatory testing and quality control. The validation exercise must be carefully planned through a predefined validation protocol that specifies the experimental design, number of replicates, concentrations to be tested, and acceptance criteria for each parameter, ensuring the validation study is conducted systematically and comprehensively. [1] [3]

Table 1: Core Validation Parameters and Acceptance Criteria for this compound Assay

| Validation Parameter | Experimental Approach | Acceptance Criteria for Lidocaine HCl |

|---|---|---|

| Specificity | Forced degradation studies (acid, base, oxidation, thermal, photolytic); resolution from known impurities and placebo | No interference from impurities, degradants, or excipients; Peak purity index > 0.999 |

| Accuracy | Spiked recovery with known concentrations (80%, 100%, 120% of target) | Mean recovery: 98.0–102.0%; RSD ≤ 2.0% |

| Precision | ||

| - Repeatability | Six replicate preparations at 100% target concentration | RSD ≤ 1.0% |

| - Intermediate Precision | Different analysts, days, instruments; same concentration | RSD ≤ 2.0% |

| Linearity | Minimum of five concentration levels (50–150% of target) | Correlation coefficient (r) ≥ 0.999; y-intercept ≤ 2.0% of target response |

| Range | Established from linearity data | 80–120% of target concentration for assay |

| Robustness | Deliberate variations in method parameters (pH, temperature, flow rate, mobile phase composition) | All variations meet system suitability criteria |

For impurity methods, the validation requirements differ significantly, with lower quantitation limits and modified acceptance criteria. The detection limit (LOD) for this compound impurities should typically be established at 0.05% or lower, while the quantitation limit (LOQ) should be validated at 0.1% or lower with acceptable accuracy and precision at this level. The linearity range for impurities generally spans from the LOQ to 1.0–1.5% of the drug substance concentration, with correlation coefficients ≥0.990. The specificity for impurity methods must demonstrate baseline separation between all known impurities and the main peak, typically requiring resolution ≥2.0 between the closest eluting peaks. [1]

Experimental Protocols

HPLC Assay Method for this compound

The chromatographic separation is performed using a reversed-phase C8 or C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of a mixture of phosphate buffer (pH 7.0±0.1) and acetonitrile in a ratio of 60:40 (v/v), delivered isocratically at a flow rate of 1.0 mL/min. Detection is carried out using a UV detector set at 230 nm, with an injection volume of 10 μL. The system suitability requirements include a theoretical plate count ≥2000 for the lidocaine peak, tailing factor ≤2.0, and relative standard deviation (RSD) of ≤2.0% for six replicate injections of the standard solution. [1]

The sample preparation involves accurately weighing approximately 50 mg of this compound working standard and transferring it to a 50 mL volumetric flask. About 30 mL of diluent (water:acetonitrile, 70:30) is added, and the flask is sonicated for 10 minutes to ensure complete dissolution. The solution is then diluted to volume with the same diluent and mixed thoroughly. A standard solution is prepared similarly using a certified reference standard of this compound. For the test preparation, an equivalent amount of the sample (drug substance) is processed following the same procedure. [1]

Specificity and Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method and to ensure that the assay is specific for the analyte in the presence of potential degradation products. For this compound, stress testing should include acid degradation (0.1N HCl at 60°C for 2 hours), base degradation (0.1N NaOH at 60°C for 2 hours), oxidative degradation (3% H₂O₂ at room temperature for 1 hour), thermal degradation (solid state at 105°C for 24 hours), and photolytic degradation (exposure to UV light at 200 watt-hours/m²). After each stress condition, the samples are prepared and analyzed using the validated HPLC method, and peak homogeneity is assessed using a photodiode array detector to demonstrate that the lidocaine peak is pure and free from co-eluting impurities. [1]

Accuracy and Recovery Studies